(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: is a complex organic compound that features a thiophene ring, an isoxazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the formation of the thiophene and isoxazole rings. The final step involves the attachment of the chlorophenoxy group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the isoxazole ring or the chlorophenoxy group.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium phenoxide (NaOC6H5) and reaction conditions such as elevated temperatures and polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Reduced isoxazole derivatives or chlorophenoxy alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: can be compared to other thiophene and isoxazole derivatives. Similar compounds include:
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Thiopropamine
5-(Thiophen-2-yl)oxazole derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of rings and substituents, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-11-3-5-13(6-4-11)20-10-16(19)21-9-12-8-14(22-18-12)15-2-1-7-23-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSAGSQTRISCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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